molecular formula C15H22N2O4 B13145234 Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate

Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate

Cat. No.: B13145234
M. Wt: 294.35 g/mol
InChI Key: OCWVWYNSZSPHRG-UHFFFAOYSA-N
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Description

Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protecting group, and a phenyl ring. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation .

Biological Activity

Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate is a compound that has garnered interest in medicinal chemistry and organic synthesis due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications based on existing research and findings.

Chemical Structure and Properties

This compound is an amino acid derivative featuring an ethyl ester group, a phenyl ring, and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C15H20N2O4C_{15}H_{20}N_{2}O_{4}, with a molecular weight of approximately 294.346 g/mol. The presence of the Boc group enhances the compound's stability and reactivity, making it useful in various synthetic applications.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Amino Acid Derivative : The starting materials include ethyl glycinate and a suitable amine that can be protected with the Boc group.
  • Coupling Reaction : The reaction between the protected amine and ethyl glycinate is facilitated by coupling agents to form the desired product.
  • Purification : The crude product is purified using techniques such as recrystallization or chromatography.

Biological Activity

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. Here are some potential activities based on related compounds:

  • Antimicrobial Activity : Amino acid derivatives have been shown to possess antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative species. For example, derivatives similar to this compound could inhibit bacterial protein synthesis or disrupt cell wall integrity.
  • Anticancer Potential : Some amino acid derivatives have been investigated for their ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation.

Case Studies

  • Antibacterial Activity : A study on related compounds demonstrated that certain amino acid derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. These compounds were effective at low micromolar concentrations, suggesting that this compound may also show similar efficacy .
  • Cytotoxicity in Cancer Cells : Research has indicated that amino acid derivatives can selectively induce cytotoxic effects in cancer cell lines while sparing normal cells. For instance, a derivative structurally similar to this compound was found to significantly reduce viability in human breast cancer cells .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, we can compare it with other structurally related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Ethyl GlycinateC6H11NO2Simple amino acid derivativeMild antimicrobial properties
N-tert-butoxycarbonyl-L-alanineC9H17NO4Contains a simple aliphatic chainModerate anticancer activity
Ethyl 2-aminoacetateC4H9NO2Basic structure similar to glycinateLimited biological data available

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]anilino]acetate

InChI

InChI=1S/C15H22N2O4/c1-5-20-13(18)10-16-11-7-6-8-12(9-11)17-14(19)21-15(2,3)4/h6-9,16H,5,10H2,1-4H3,(H,17,19)

InChI Key

OCWVWYNSZSPHRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=CC(=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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